N-(4-ethoxyphenyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLHIPLOGGCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base : Triethylamine (Et₃N) or pyridine to neutralize HCl byproduct.
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Temperature : 0°C to room temperature.
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Time : 4–12 hours.
Procedure :
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Dissolve morpholine (1.0 equiv) in DCM under inert atmosphere.
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Add Et₃N (1.2 equiv) and cool to 0°C.
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Slowly add 4-ethoxyphenylsulfonyl chloride (1.1 equiv) dropwise.
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Warm to room temperature and stir until completion (TLC monitoring).
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Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 70–85% (dependent on sulfonyl chloride purity).
Challenges :
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4-Ethoxyphenylsulfonyl chloride may require prior synthesis via chlorosulfonation of 4-ethoxybenzene.
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Competing side reactions (e.g., over-sulfonylation) necessitate precise stoichiometry.
One-Pot Catalytic Synthesis Using Sequential Metal Catalysis
A one-pot method leveraging iron and copper catalysis enables sequential iodination and N-arylation, avoiding isolation of intermediates.
Reaction Conditions:
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Catalysts : FeCl₃ (10 mol%) and CuI (20 mol%).
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Ligand : 1,10-Phenanthroline.
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Solvent : Dimethylformamide (DMF).
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Temperature : 130°C.
Procedure :
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Iodinate 4-ethoxybenzene using I₂ and FeCl₃ at 40°C for 4 hours.
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Add morpholine-4-sulfonamide, CuI, and K₃PO₄.
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Heat at 130°C for 18 hours under N₂.
Yield : 68–76% (similar to analogs in source).
Advantages :
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Avoids handling hazardous sulfonyl chlorides.
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Scalable for industrial applications.
Electrochemical Oxidative Coupling
Electrochemical methods offer a green alternative by coupling thiols and amines under mild conditions.
Reaction Conditions:
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Electrodes : Graphite anode, stainless steel cathode.
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Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄).
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Solvent : Acetonitrile (MeCN)/0.3 M HCl (3:1 v/v).
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Temperature : Room temperature.
Procedure :
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Mix 4-ethoxythiophenol (1.0 equiv) and morpholine (1.5 equiv) in electrolyte solution.
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Apply constant current (10 mA/cm²) for 5–30 minutes in a flow reactor.
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Extract with ethyl acetate and purify via flash chromatography.
Yield : 65–80% (based on thiol conversion).
Mechanistic Insight :
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Anodic oxidation generates disulfide intermediates.
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Aminium radicals form via amine oxidation, coupling with disulfides to yield sulfonamides.
Palladium-Catalyzed Three-Component Synthesis
A three-component reaction using Pd catalysis integrates boronic acids, sulfur dioxide surrogates, and amines.
Reaction Conditions:
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Catalyst : PdCl₂(PhCN)₂ (1–10 mol%).
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Ligand : Tris(2,6-dimethoxyphenyl)phosphine.
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Reagents : SO₂Cl₂, 4-ethoxyboronic acid, morpholine.
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Solvent : THF/MeCN (2:1).
Procedure :
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React SO₂Cl₂ (2.5 equiv) with morpholine in MeCN at 50°C for 0.5 hours.
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Add 4-ethoxyboronic acid (2.0 equiv), Pd catalyst, and Na₂HPO₄.
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Heat at 70°C for 16 hours.
Yield : 60–75% (scalable to gram quantities).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Sulfonylation | 70–85 | 4–12 h | Straightforward, high purity | Requires sulfonyl chloride synthesis |
| One-Pot Catalytic | 68–76 | 22 h | No intermediate isolation | High temperature, metal contamination |
| Electrochemical | 65–80 | 5–30 min | Mild conditions, eco-friendly | Specialized equipment needed |
| Palladium-Catalyzed | 60–75 | 16 h | Versatile for diverse boronic acids | Costly catalysts, sensitive to oxygen |
Optimization Strategies and Challenges
Purity Enhancement:
Scalability:
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)morpholine-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-ethoxyphenyl)morpholine-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in cardiac cells where it blocks the IKr current.
Medicine: Investigated for its potential therapeutic applications, including its role as an antiarrhythmic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The primary mechanism of action of N-(4-ethoxyphenyl)morpholine-4-sulfonamide involves its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This action helps regulate the cardiac action potential and can prevent arrhythmias. The compound targets specific potassium channels, thereby modulating their activity and stabilizing the cardiac rhythm.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs, their structural features, and observed properties:
Key Comparative Insights
Morpholine vs. Carboxamide/Carbonyl Groups :
- Replacing the sulfonamide group with a carboxamide (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) reduces hydrogen-bonding capacity but may improve solubility due to the carbonyl group’s polarity .
- The morpholine ring’s chair conformation is conserved across analogs, suggesting structural rigidity that could stabilize target binding .
This is observed in anti-proliferative analogs like the indazolyl-acetamide derivatives . In N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide, the ethoxyphenyl-sulfonamide moiety contributes to a higher molecular weight (396.46 g/mol), which may affect pharmacokinetics compared to simpler morpholine sulfonamides .
Heterocyclic Modifications :
- Compounds incorporating thiophene-oxadiazole (e.g., ) or indazole rings exhibit enhanced structural diversity, possibly targeting different enzymes or receptors compared to morpholine-centric analogs .
Sulfonamide vs.
Biological Activity
N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of sulfonamides, including this compound, typically involves the reaction of morpholine derivatives with sulfonyl chlorides or sulfonic acids. The general synthetic route includes:
- Formation of Morpholine Derivative : Morpholine is reacted with a suitable ethoxy-substituted aromatic compound.
- Sulfonamide Formation : The resulting intermediate is treated with a sulfonyl chloride under basic conditions to yield the final sulfonamide product.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of enzyme inhibition and anticancer properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play critical roles in purinergic signaling and are implicated in various pathological conditions such as thrombosis, diabetes, and cancer.
- IC50 Values : In vitro assays revealed that related compounds exhibit IC50 values ranging from sub-micromolar to micromolar concentrations against h-NTPDases. For instance, a derivative showed an IC50 value of 0.27 ± 0.08 μM against h-NTPDase2, indicating potent inhibitory activity .
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines.
- Case Study : A related compound was tested against the MCF-7 breast cancer cell line using the MTT assay, yielding an IC50 value of 4.25 µM, which was more effective than the standard drug 4-hydroxytamoxifen (IC50: 8.22 µM). Molecular docking studies suggested strong binding interactions with estrogen receptor alpha (ERα), enhancing its anticancer efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting h-NTPDases, the compound may alter purinergic signaling pathways, impacting cellular proliferation and apoptosis in cancer cells.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins, which may lead to alterations in cellular signaling pathways associated with cancer progression.
Data Summary
The following table summarizes key biological activities and corresponding IC50 values for this compound and its derivatives:
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the established synthetic routes for N-(4-ethoxyphenyl)morpholine-4-sulfonamide, and how can reaction conditions be optimized to improve yield and purity? A: Synthesis typically involves sequential functionalization of the morpholine-sulfonamide core. A common approach includes:
- Step 1: Reacting 4-ethoxyaniline with morpholine-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
- Step 2: Purification via column chromatography or recrystallization (e.g., using methanol/water mixtures).
- Optimization: Adjusting solvent polarity, temperature (40–60°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) can enhance yields to >75% .
Structural Characterization Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Key techniques include:
- NMR Spectroscopy: H and C NMR to verify the ethoxyphenyl group (δ 1.3–1.5 ppm for CHCHO) and morpholine ring protons (δ 3.5–4.0 ppm) .
- X-ray Crystallography: SHELX software for resolving crystal packing and hydrogen-bonding networks (e.g., chair conformation of the morpholine ring, R factor <0.05) .
Functional Group Reactivity Q: How do the morpholine and sulfonamide functional groups influence the compound’s chemical reactivity? A: The sulfonamide group (-SONH-) participates in hydrogen bonding and acts as a weak acid (pKa ~10), enabling salt formation. The morpholine oxygen enhances solubility in polar solvents and stabilizes intermediates via lone-pair interactions .
Pharmacological Screening Q: What preliminary assays are used to evaluate the biological activity of this compound? A: Standard assays include:
- Enzyme Inhibition: Testing against carbonic anhydrase or cyclooxygenase isoforms via UV-Vis spectroscopy (IC determination).
- Antimicrobial Activity: Broth microdilution assays (MIC values against Gram-positive/negative strains) .
Reaction Optimization Q: How can researchers troubleshoot low yields in the final coupling step of the synthesis? A: Common fixes include:
- Using fresh sulfonyl chloride to avoid hydrolysis.
- Adding molecular sieves to absorb moisture.
- Switching to a high-boiling solvent (e.g., toluene) for reflux conditions .
Advanced Research Questions
Crystallographic Data Analysis Q: How can researchers resolve discrepancies in crystallographic data for polymorphs of this compound? A: Use SHELXL to refine structures against high-resolution data (≤1.0 Å). Compare hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π interactions) and apply Hirshfeld surface analysis to distinguish polymorphs .
Mechanistic Studies Q: What experimental approaches can elucidate the mechanism of enzyme inhibition by this compound? A: Techniques include:
- Isothermal Titration Calorimetry (ITC): To measure binding constants (K) and stoichiometry.
- Molecular Docking: Using AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to predict binding poses .
Structure-Activity Relationship (SAR) Q: How does substitution on the ethoxyphenyl ring affect bioactivity? A: SAR studies show:
- Electron-withdrawing groups (e.g., -NO) at the para position increase antimicrobial potency (MIC reduction by 50%).
- Bulkier substituents reduce solubility but enhance target selectivity .
Computational Modeling Q: What density functional theory (DFT) parameters are critical for predicting the compound’s electronic properties? A: Use B3LYP/6-311+G(d,p) basis sets to calculate:
- HOMO-LUMO gaps (correlate with redox activity).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
Stability Under Physiological Conditions Q: How can researchers assess the compound’s stability in biorelevant media (e.g., plasma)? A: Conduct accelerated stability studies:
- HPLC-MS Monitoring: Track degradation products (e.g., hydrolysis of sulfonamide bond at pH 7.4).
- Plasma Protein Binding: Ultracentrifugation to measure free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
